(4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride
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Overview
Description
(4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride is an organoboron compound with the molecular formula C9H14BNO2·HCl. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a dimethylaminomethyl group.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in the suzuki-miyaura coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The compound is used as a reactant in the preparation of biaryls via palladium-catalyzed Suzuki-Miyaura coupling of nitroarenes with boronic acids . In the Suzuki-Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key biochemical pathway affected by this compound. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the compound’s action is the formation of biaryls via the Suzuki-Miyaura coupling reaction . This reaction is crucial in the synthesis of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride typically involves the reaction of 4-bromomethyl-N,N-dimethylaniline with triisopropyl borate, followed by hydrolysis. The reaction is carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The resulting boronic acid is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl halides to form biaryl compounds.
Oxidation: The compound can be oxidized to form corresponding phenols.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of the dimethylaminomethyl group.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenols: Formed via oxidation reactions.
Substituted Amines or Thiols: Formed via nucleophilic substitution.
Scientific Research Applications
(4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds.
Biology: Investigated for its potential in the development of boron-containing drugs.
Medicine: Explored for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the dimethylaminomethyl group, making it less reactive in certain nucleophilic substitution reactions.
4-(Morpholinomethyl)phenylboronic Acid: Contains a morpholinomethyl group instead of a dimethylaminomethyl group, which can influence its reactivity and applications.
4-(Ethyl(methyl)carbamoyl)phenylboronic Acid:
Uniqueness
(4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride is unique due to the presence of the dimethylaminomethyl group, which enhances its reactivity in nucleophilic substitution reactions and provides additional functionalization options in organic synthesis.
Properties
IUPAC Name |
[4-[(dimethylamino)methyl]phenyl]boronic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO2.ClH/c1-11(2)7-8-3-5-9(6-4-8)10(12)13;/h3-6,12-13H,7H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXXOUMISIECKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN(C)C)(O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80738490 |
Source
|
Record name | {4-[(Dimethylamino)methyl]phenyl}boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80738490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938465-64-6 |
Source
|
Record name | {4-[(Dimethylamino)methyl]phenyl}boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80738490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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